

Btk-IN-22 versus acalabrutinib in terms of kinase selectivity

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A Comparative Analysis of Kinase Selectivity: Acalabrutinib

To our valued audience of researchers, scientists, and drug development professionals, this guide provides a detailed analysis of the kinase selectivity of acalabrutinib. At present, publicly available data on the kinase selectivity profile of "Btk-IN-22" is insufficient to conduct a direct comparative analysis. Therefore, this document will focus on delivering a comprehensive overview of acalabrutinib's selectivity, supported by experimental data and detailed protocols.

Acalabrutinib is a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor designed for greater selectivity and reduced off-target effects compared to the first-generation inhibitor, ibrutinib.[1][2][3] This heightened selectivity is clinically significant as it is associated with a lower incidence of adverse events often linked to the inhibition of other kinases.[1][4]

Quantitative Kinase Inhibition Profile

The selectivity of acalabrutinib has been extensively characterized using various biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of acalabrutinib against BTK and a panel of other kinases, particularly those with a cysteine residue homologous to Cys-481 in BTK, the target of covalent inhibition.



Kinase Target	Acalabrutinib IC50 (nM)	Reference
втк	3 - 5.1	[4][5]
BMX	>1000	[6]
EGFR	>1000	[5][6]
ERBB2	>1000	[6]
ERBB4	53	[6]
ITK	>1000	[5][6]
JAK3	>1000	[6]
LCK	>1000	[1]
SRC	>1000	[1]
TEC	46	[6]
TXK	155	[6]

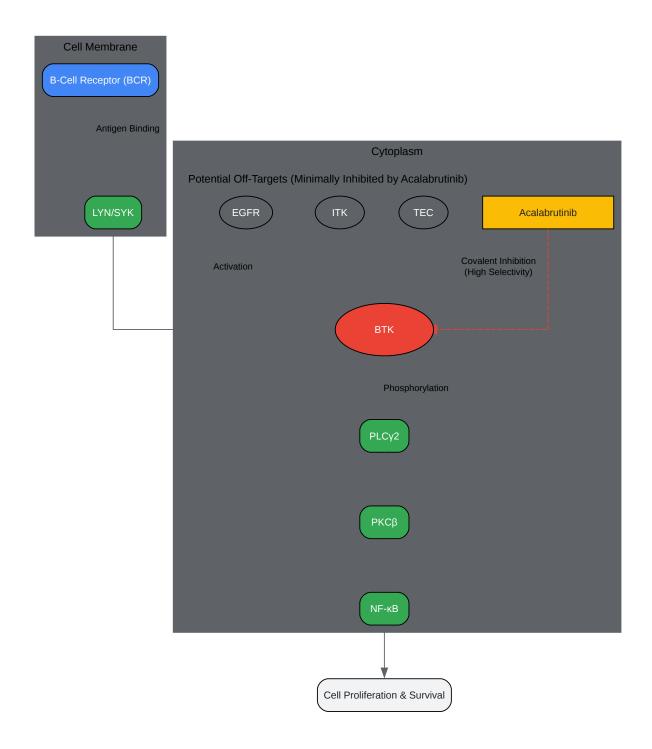
Table 1: Comparative IC50 values of acalabrutinib against a panel of kinases. Data compiled from multiple sources.

Kinome-wide screening provides a broader perspective on inhibitor selectivity. In a KINOMEscan® assay screening against 395 non-mutant kinases at a 1 μM concentration, acalabrutinib demonstrated exceptional selectivity. Only a small percentage of non-mutant protein kinases showed significant binding, highlighting its focused activity towards BTK.[6]

Signaling Pathway and Selectivity Visualization

The following diagram illustrates the B-cell receptor (BCR) signaling pathway, with a focus on the central role of BTK. Acalabrutinib's high selectivity ensures that it primarily inhibits BTK, minimizing the disruption of other signaling cascades that can be affected by less selective inhibitors.





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